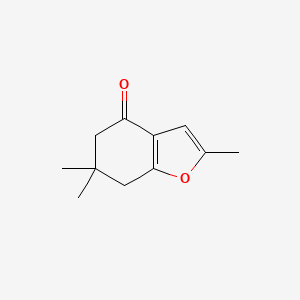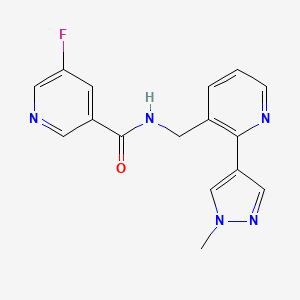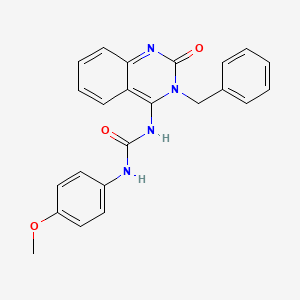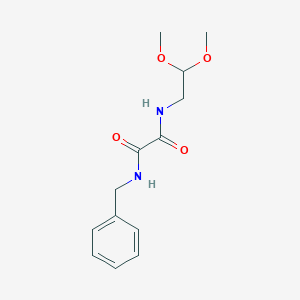![molecular formula C24H24BrN5O5 B2673314 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 922080-53-3](/img/structure/B2673314.png)
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyrazolo[3,4-d]pyrimidin-1-yl ring, which is a bicyclic structure with nitrogen atoms. It also has a bromobenzyl group attached, which would add significant steric bulk and could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The bromine atom in the bromobenzyl group could potentially be a site for nucleophilic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of the bromine atom would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In a study by Apostol et al., the synthesized compound “N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine” exhibited promising antimicrobial action against bacterial and fungal strains. Specifically, it showed potential in fighting Gram-positive pathogens, including Enterococcus faecium biofilm-associated infections .
Antioxidant Effect
The same compound was evaluated for its antioxidant activity using various assays, including DPPH, ABTS, and ferric reducing power tests. These results suggest that it may have antioxidant properties, which could be relevant for potential therapeutic applications .
Toxicity Assessment
Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus. The compound’s toxicity profile was assessed, providing valuable information for safety considerations in drug development .
Neurotoxic Potential
In another study, a related pyrazoline derivative, “4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide,” was investigated for its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Although the increase in MDA concentration was dose-dependent, the neurotoxic potential was statistically insignificant .
Cytotoxic Activity
Pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to the one , were tested for cytotoxicity. Some of these compounds exhibited superior cytotoxic activity against cancer cell lines (MCF-7, HCT-116) compared to sorafenib, a known anticancer drug .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN5O5/c1-33-19-10-16(11-20(34-2)21(19)35-3)23(31)26-8-9-30-22-18(12-28-30)24(32)29(14-27-22)13-15-4-6-17(25)7-5-15/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUOVGOJFHTCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2673232.png)
![ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2673233.png)
![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2673235.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2673236.png)

![1-Ethyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2673238.png)
![7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one](/img/structure/B2673239.png)

![1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2673243.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2673248.png)

![4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2673252.png)
